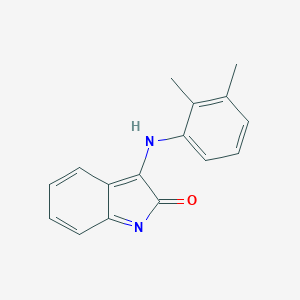
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is a heterocyclic chemical compound with the molecular formula C23H23N3O2 and a molecular weight of 373.4 g/mol This compound is characterized by the presence of an imidazolidine ring substituted with two benzyl groups and a 4-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine typically involves the reaction of benzylamine with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the imidazolidine ring. The reaction conditions often include the use of an organic solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinones or other oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Imidazolidinones and other oxidized derivatives.
Reduction: Amino-substituted imidazolidines.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzyl groups may also play a role in enhancing the compound’s binding affinity to its molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibenzyl-2-phenylimidazolidine: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
1,3-Dibenzyl-2-(4-methylphenyl)imidazolidine:
1,3-Dibenzyl-2-(4-chlorophenyl)imidazolidine: Contains a chlorine atom instead of a nitro group, which can influence its chemical behavior and biological activity.
Uniqueness
1,3-Dibenzyl-2-(4-nitrophenyl)imidazolidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities. The nitro group can undergo various transformations, making the compound versatile for different applications in scientific research and industry.
Propiedades
IUPAC Name |
1,3-dibenzyl-2-(4-nitrophenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-26(28)22-13-11-21(12-14-22)23-24(17-19-7-3-1-4-8-19)15-16-25(23)18-20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQZVRWIMOXMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B390083.png)
![N'-(4-bromobenzylidene)-2-({2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390086.png)
![3,4'-Dimethyl[1,1'-biphenyl]-4-yl cyclohexanecarboxylate](/img/structure/B390088.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]aniline](/img/structure/B390089.png)
![N-[4-(N-{3,5-bisnitrobenzoyl}ethanehydrazonoyl)phenyl]benzamide](/img/structure/B390090.png)
![2-[(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylideneamino]guanidine](/img/structure/B390092.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-(3-{2-[([1,1'-biphenyl]-4-yloxy)acetyl]carbohydrazonoyl}-2-methoxy-5-methylbenzylidene)acetohydrazide](/img/structure/B390093.png)
![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitrobenzohydrazide](/img/structure/B390095.png)
![N-{4-[(4-{2,4-bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}acetamide](/img/structure/B390097.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)
![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)
